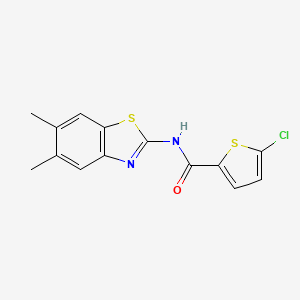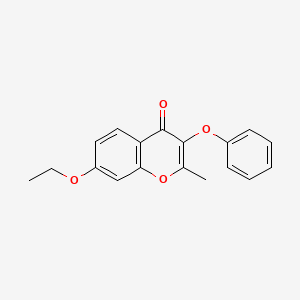![molecular formula C16H14ClNO3 B5711357 methyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5711357.png)
methyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate is a chemical compound that belongs to the class of benzamides. It is commonly referred to as MCA and has been the subject of extensive scientific research due to its potential applications in various fields. In
科学的研究の応用
MCA has been found to have potential applications in various scientific fields. It has been extensively studied for its anticancer properties. Studies have shown that MCA can induce apoptosis in cancer cells by inhibiting the activity of the enzyme histone deacetylase (HDAC). This leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the death of cancer cells.
MCA has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a crucial role in the inflammatory response. This makes MCA a potential candidate for the development of new anti-inflammatory drugs.
作用機序
The mechanism of action of MCA is primarily based on its ability to inhibit the activity of HDAC. HDAC is an enzyme that plays a crucial role in regulating gene expression by removing acetyl groups from histone proteins. This results in the repression of tumor suppressor genes and the activation of oncogenes, leading to the development of cancer.
MCA inhibits the activity of HDAC by binding to its active site and preventing it from removing acetyl groups from histones. This leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects
MCA has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a crucial role in the inflammatory response.
実験室実験の利点と制限
One of the main advantages of using MCA in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potential candidate for the development of new cancer therapies. However, one of the limitations of using MCA is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of MCA. One potential direction is the development of new cancer therapies based on MCA. Another potential direction is the development of new anti-inflammatory drugs based on MCA. Additionally, further studies are needed to explore the potential applications of MCA in other scientific fields, such as neurodegenerative diseases and autoimmune disorders.
合成法
MCA can be synthesized through a simple reaction between 4-chlorobenzoyl chloride and methyl anthranilate in the presence of a base such as triethylamine. The product is then purified through recrystallization from a suitable solvent such as ethanol.
特性
IUPAC Name |
methyl 3-[[2-(4-chlorophenyl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-21-16(20)12-3-2-4-14(10-12)18-15(19)9-11-5-7-13(17)8-6-11/h2-8,10H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBKOYGARHZRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

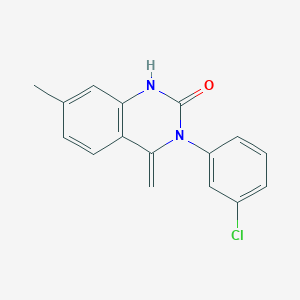
![ethyl 2-cyano-3-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylate](/img/structure/B5711295.png)
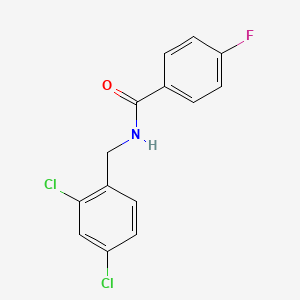
![3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5711313.png)
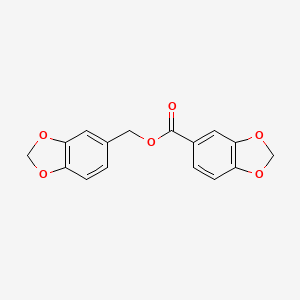
![3,5-dimethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711324.png)

![3-{[4-(3-methylbutoxy)benzyl]thio}-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5711340.png)
![3-[(2,4-dihydroxybenzoyl)hydrazono]-N-mesitylbutanamide](/img/structure/B5711347.png)
![3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5711349.png)
![N'-[(3-methoxybenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5711351.png)
![2-hydroxy-N'-({3-methyl-5-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazol-4-yl}methylene)benzohydrazide](/img/structure/B5711360.png)
